molecular formula C9H4ClFO2S B6315708 6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid CAS No. 1639204-67-3

6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid

Cat. No.: B6315708
CAS No.: 1639204-67-3
M. Wt: 230.64 g/mol
InChI Key: ZIDPYXGXNFJOEG-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid is a halogenated benzo[b]thiophene derivative characterized by a carboxylic acid group at the 2-position and chloro/fluoro substituents at the 6- and 5-positions, respectively. This structure imparts distinct electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

6-chloro-5-fluoro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFO2S/c10-5-3-7-4(1-6(5)11)2-8(14-7)9(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDPYXGXNFJOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(SC2=CC(=C1F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid typically involves the introduction of chlorine and fluorine atoms onto the benzothiophene ring. One common method involves the halogenation of benzo[b]thiophene derivatives followed by carboxylation. For instance, starting with a benzo[b]thiophene precursor, chlorination and fluorination can be achieved using reagents like N-chlorosuccinimide (NCS) and Selectfluor, respectively. The carboxylation step can be performed using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes reversible esterification. For example, ethyl esters of related benzo[b]thiophene derivatives are synthesized under anhydrous conditions using K2_2CO3_3 in DMF at 60°C . Hydrolysis back to the carboxylic acid is achieved with NaOH (3N) at room temperature, followed by acidification with HCl (1N) to precipitate the product .

Example Procedure for Hydrolysis

StepReagents/ConditionsOutcome
1NaOH (3N, 2 eq.), EtOH, RT, overnightSodium salt formation
2HCl (1N), H2_2OAcid precipitation (85–92% yield)

Amide and Hydrazide Formation

The carboxylate reacts with amines or hydrazines via coupling agents. For instance:

  • Amide Synthesis : Reaction with 6-fluorobenzo[d]thiazol-2-amine using EDC·HCl and DMAP in CH2_2Cl2_2 yields acylated products (40–43% yield) .

  • Hydrazide Synthesis : Condensation with hydrazine derivatives forms hydrazides, which further react with aldehydes to produce acylhydrazones .

Representative Reaction for Hydrazide Formation

text
6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid + Hydrazine → Hydrazide intermediate Hydrazide intermediate + Aldehyde → Acylhydrazone (e.g., (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide)[7]

Key Data

ProductMIC (µg/mL) against S. aureusCytotoxicity (A549 cells)
Acylhydrazone II.b4 (all strains)No toxicity observed

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group may undergo decarboxylation. For example, heating at 245°F (118.3°C) under pressure in the presence of phase transfer catalysts (e.g., TBAB) facilitates decarboxylation to yield substituted benzo[b]thiophenes .

Conditions

  • Temperature: 115–125°C

  • Pressure: 15–25 psi

  • Catalyst: Tetrabutylammonium bromide (TBAB)

Substitution Reactions

The chlorine and fluorine substituents participate in nucleophilic aromatic substitution (NAS), though the electron-deficient ring may require harsh conditions.

Chlorine Substitution

  • Nucleophilic Replacement : Chlorine at position 6 is replaced by amines (e.g., NH3_3) in polar aprotic solvents like DMF at elevated temperatures .

  • Buchwald-Hartwig Amination : Requires Pd catalysts but is hindered by the electron-withdrawing carboxylate group .

Fluorine Substitution

Fluorine at position 5 is less reactive due to stronger C–F bonds but can be displaced under radical or photochemical conditions (not explicitly reported in sources).

Metal-Catalyzed Coupling

The benzo[b]thiophene core participates in palladium-catalyzed cross-coupling:

  • Suzuki-Miyaura : Limited by electron-withdrawing groups but feasible with electron-rich arylboronic acids .

  • Direct β-Arylation : Achieved at room temperature using Pd(OAc)2_2, Ag2_2CO3_3, and HFIP solvent (yields up to 85%) .

Mechanistic Insight

  • β-Arylation proceeds via a carbo-palladation pathway, supported by 13^{13}C/2^{2}H kinetic isotope effects (KIEs) .

  • DFT calculations confirm a free energy barrier of 22.4 kcal/mol for the rate-determining step .

Oxidation and Reduction

  • Oxidation : The thiophene sulfur oxidizes to sulfoxide or sulfone using mCPBA or H2_2O2_2/AcOH .

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the thiophene ring to dihydrobenzo[b]thiophene .

Biological Activity Modulation

Derivatives of this compound exhibit pharmacological relevance:

  • BDK Inhibition : Analogues like 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F) inhibit branched-chain α-ketoacid dehydrogenase kinase (IC50_{50} = 3.19 μM) .

  • Pharmacokinetics : BT2F shows a terminal half-life (T1/2T_{1/2}) of 730 min and no degradation over 240 min in metabolic stability assays .

Scientific Research Applications

Chemical Properties and Reactions

6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, making it a versatile building block in organic synthesis. The primary reactions include:

  • Oxidation : This compound can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
  • Reduction : The carboxylic acid group can be reduced to an alcohol or aldehyde using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Substitution : Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, utilizing nucleophiles such as amines or thiols under basic conditions.

These reactions highlight the compound's utility as a precursor for more complex organic molecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against drug-resistant strains of Staphylococcus aureus, it demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL, comparable to established antibiotics. Importantly, it showed no cytotoxicity towards human alveolar basal epithelial cells (A549) at concentrations up to 128 µg/mL, suggesting a favorable safety profile for potential therapeutic applications .

Anticancer Activity

The compound has also been explored for its anticancer properties. It has been shown to induce apoptosis in various cancer cell lines while exhibiting minimal toxicity towards normal cells. The mechanism involves disrupting critical cellular pathways necessary for cancer cell survival . This makes it a promising candidate for further development as an anticancer agent.

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of organic semiconductors and advanced materials. Its unique chemical structure allows it to participate in electronic applications where charge transport properties are critical.

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its target. The exact pathways involved can vary based on the biological system and the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues identified include:

Compound Name CAS No. Substituents (Positions) Structural Similarity Score Key Features
6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid 66490-32-2 Cl (6), CH₃ (3) 0.93 Methyl group increases lipophilicity; potential steric hindrance at position 3
5-Chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid 752135-60-7 Cl (5), CF₃ (3) 0.81 Trifluoromethyl group enhances electronegativity and metabolic stability
6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid 85741-02-2 Cl (6), OH (5), CH₃ (3) 0.83 Hydroxy group introduces polarity, reducing logP compared to methyl/CF₃ derivatives
4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid 208108-76-3 C₆H₅ (4), CF₃ (5) N/A Phenyl group increases aromatic stacking potential; bulky substituents may limit bioavailability

Key Observations :

  • Lipophilicity : Methyl (CH₃) and trifluoromethyl (CF₃) groups increase logP compared to the target compound’s chloro/fluoro substituents. For example, methyl-substituted analogues (e.g., 66490-32-2) exhibit higher lipophilicity, which correlates with enhanced membrane permeability in antiproliferative assays .
  • Electronic Effects : The electron-withdrawing nature of Cl and F in the target compound may improve binding to electron-rich biological targets, such as enzymes or receptors, compared to electron-donating groups (e.g., CH₃) .
  • Steric Considerations : Bulkier substituents (e.g., CF₃ at position 3 in 752135-60-7) may hinder target engagement but improve metabolic stability by blocking oxidative degradation .

Physicochemical and Pharmacokinetic Profiles

Property 6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic Acid 6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid 5-Chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
Molecular Weight (g/mol) 244.65 226.67 294.67
Estimated clogP ~2.1 ~3.0 ~3.8
Solubility (aq.) Moderate (polar substituents) Low (hydrophobic CH₃) Very low (hydrophobic CF₃)
Metabolic Stability High (F resists oxidation) Moderate High (CF₃ blocks metabolism)

Biological Activity

6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid is a compound belonging to the class of benzo[b]thiophene derivatives, which have garnered attention for their diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The synthesis of this compound typically involves halogenation and carboxylation processes. Common methods include:

  • Halogenation : Using reagents like N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination.
  • Carboxylation : Conducted under high pressure and temperature conditions using carbon dioxide.

These synthetic routes are crucial for producing the compound with the desired purity and yield, which is essential for biological evaluations.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity, potentially leading to inhibitory effects on target proteins involved in various biochemical pathways.

Antimicrobial Properties

Research indicates that derivatives of benzo[b]thiophene, including this compound, exhibit significant antimicrobial activity. In a study assessing the compound's efficacy against drug-resistant strains of Staphylococcus aureus, it demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics. Notably, it showed no cytotoxicity towards human alveolar basal epithelial cells (A549) at concentrations up to 128 µg/mL, suggesting a favorable safety profile .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, it has been identified as a promising candidate for further development as an anticancer agent due to its ability to induce apoptosis in cancer cell lines while exhibiting minimal toxicity towards normal cells. The mechanism involves disrupting cellular pathways critical for cancer cell survival .

Study on Antistaphylococcal Activity

A specific study evaluated the antistaphylococcal activity of this compound derivatives. The results indicated that these compounds were effective against multiple strains of S. aureus, including those resistant to standard treatments. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents .

In Vivo Pharmacokinetics

In vivo studies have shown that related benzothiophene carboxylate derivatives exhibit excellent pharmacokinetic properties. For example, one derivative demonstrated a terminal half-life of approximately 730 minutes and metabolic stability, indicating potential for therapeutic applications in metabolic disorders linked to branched-chain amino acids .

Data Summary

Property Value
Minimum Inhibitory Concentration (MIC)4 µg/mL against S. aureus
Cytotoxicity (A549 cells)No observed toxicity at 128 µg/mL
Terminal Half-Life730 minutes
Pharmacokinetic StabilityNo degradation in 240 minutes

Q & A

Basic Research Questions

Q. How can 6-chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid be structurally identified and characterized?

  • Methodology :

  • Molecular Formula : Confirm via high-resolution mass spectrometry (HRMS) or elemental analysis (C9_9H5_5ClFO2_2S, MW = 212.65) .
  • Spectroscopic Analysis : Use 1^1H NMR (400 MHz, DMSO-d6_6) to detect aromatic protons and substituent patterns. For example, signals near δ 8.18 ppm (d, J = 1.9 Hz) and δ 7.97 ppm (d, J = 8.7 Hz) correlate with benzo[b]thiophene protons .
  • Purity Assessment : Employ HPLC with UV detection (≥98% purity threshold) .

Q. What are the recommended storage conditions for this compound?

  • Protocol : Store at -20°C in a vacuum-sealed glass container under dark conditions to prevent degradation via hydrolysis or photochemical reactions .

Q. What are the foundational synthetic routes for benzo[b]thiophene-2-carboxylic acid derivatives?

  • General Approach :

  • Halogenation : Introduce chlorine/fluorine via electrophilic substitution using Cl2_2/FeCl3_3 or fluorinating agents like Selectfluor™. Optimize reaction temperature (40–80°C) and solvent (e.g., DCM) to minimize byproducts .
  • Carboxylic Acid Formation : Oxidize methyl or alcohol groups on the thiophene ring using KMnO4_4/H2_2SO4_4 under reflux .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Methodological Strategies :

  • Sequential Halogenation : Prioritize fluorination before chlorination to reduce steric hindrance. Use anhydrous conditions and catalysts like Pd(OAc)2_2 for regioselectivity .
  • Byproduct Mitigation : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the target compound .
  • Yield Monitoring : Track reaction progress via TLC (Rf_f ≈ 0.3 in 1:3 EtOAc/hexane) and quantify using GC-MS .

Q. What advanced analytical techniques resolve contradictions in spectral data for fluorinated thiophene derivatives?

  • Troubleshooting Framework :

  • Multi-Nuclear NMR : Use 19^{19}F NMR to confirm fluorine substitution (e.g., δ -110 to -120 ppm for aromatic-F) and 13^{13}C NMR to assign carbonyl carbons (~170 ppm) .
  • X-ray Crystallography : Resolve ambiguous NOE effects or regiochemistry by analyzing crystal structures .
  • High-Resolution MS : Differentiate isomers (e.g., 5-fluoro vs. 6-fluoro) via exact mass measurements (error < 2 ppm) .

Q. How can this compound be functionalized for targeted biological applications?

  • Functionalization Strategies :

  • Esterification : React with methanol/H2_2SO4_4 to produce methyl esters for prodrug development .
  • Amide Coupling : Use EDC/HOBt to conjugate with amines (e.g., for kinase inhibitor synthesis). Monitor coupling efficiency via FT-IR (disappearance of -COOH peak at ~1700 cm1^{-1}) .
  • Metal Complexation : Explore coordination with transition metals (e.g., Pd, Cu) for catalytic or antimicrobial studies .

Q. What stability challenges arise under varying pH conditions, and how are they addressed?

  • Stability Profiling :

  • pH-Dependent Degradation : Conduct accelerated stability tests (25–40°C, pH 1–13). The carboxylic acid group is prone to decarboxylation at pH > 10 .
  • Mitigation : Formulate as a sodium salt (improves aqueous solubility and stability at neutral pH) or use lyophilization for long-term storage .

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